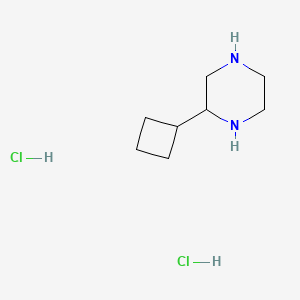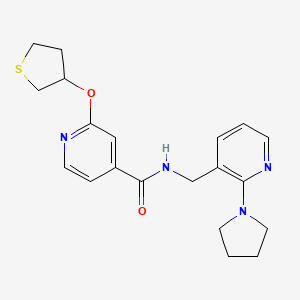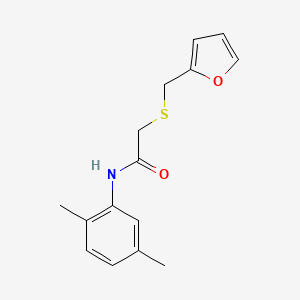
N-(2,5-dimethylphenyl)-2-((furan-2-ylmethyl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)-2-((furan-2-ylmethyl)thio)acetamide, also known as DMFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMFA is a thioamide derivative of furan, and it is synthesized through a multistep process involving several chemical reactions.
Applications De Recherche Scientifique
Chemoselective Protection and Metallation of Heteroaromatic Aldehydes
Carpenter and Chadwick (1985) discuss the chemoselective protection of heteroaromatic aldehydes, including furan- and thiophene-2-carboxaldehydes, as imidazolidine derivatives. This method facilitates the selective metallation at specific positions of the heteroaromatic rings, indicating the compound's utility in complex organic syntheses (Carpenter & Chadwick, 1985).
Synthesis and Pharmacological Evaluation of S-Acetamide Derivatives
Severina et al. (2020) conducted a study on the synthesis, docking study, and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents. Although this study focuses on a different core structure, it highlights the importance of acetamide derivatives in developing pharmacologically active agents (Severina et al., 2020).
Binding Affinity and Structural Analysis
Laughton et al. (1995) investigated the complex between d(CGCGAATTCGCG)2 and 2,5-bis(4-guanylphenyl)furan, an analogue of berenil. Their work provides insight into how furan derivatives can interact with DNA, offering potential applications in drug design and molecular biology (Laughton et al., 1995).
Cytotoxic Evaluation of β-Aryl-α-Dimethoxyphosphoryl-γ-Lactams
Cinar et al. (2017) explored the design, synthesis, and cytotoxic evaluation of β-aryl-α-dimethoxyphosphoryl-γ-lactams. Their research into the cytotoxicity of these compounds against various cancer cell lines suggests the potential of similar acetamide derivatives in cancer research (Cinar et al., 2017).
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(furan-2-ylmethylsulfanyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-11-5-6-12(2)14(8-11)16-15(17)10-19-9-13-4-3-7-18-13/h3-8H,9-10H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOFCSJZUAZWPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSCC2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[2-(4-Methylsulfonylphenyl)morpholine-4-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2388702.png)
![N-(2-cyclopropyl-2-hydroxypropyl)-2-[(5,6-dichloropyridin-3-yl)formamido]acetamide](/img/structure/B2388703.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2388706.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2388707.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2388709.png)
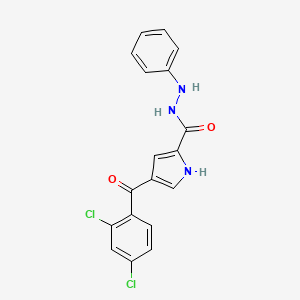
![Benzo[d][1,3]dioxol-5-yl(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2388711.png)
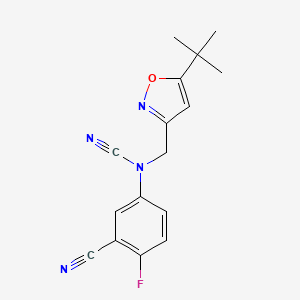
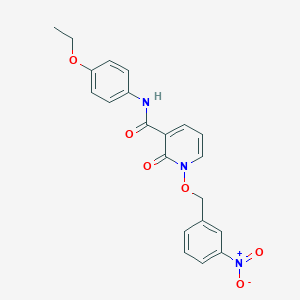
![4-Amino-4-[(2-fluorophenyl)methyl]-1Lambda(6)-thiane-1,1-dione hydrochloride](/img/structure/B2388717.png)
![1-methyl-6-(4-phenylpiperazin-1-yl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2388719.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2388720.png)
